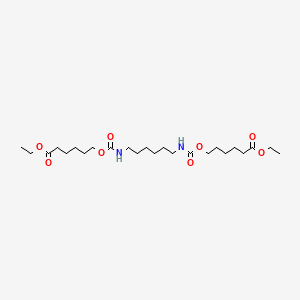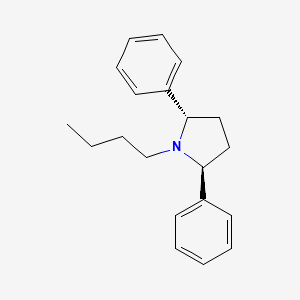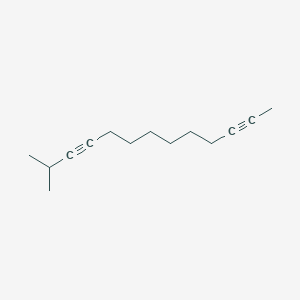
2-(3-Bromophenyl)-1-cyclohexylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-1-cyclohexylethan-1-one is an organic compound that belongs to the class of aryl ketones It features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl group through an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-cyclohexylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenyl)-1-cyclohexylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzophenone.
Reduction: Formation of 2-(3-bromophenyl)-1-cyclohexylethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-1-cyclohexylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)-1-cyclohexylethan-1-one
- 2-(2-Bromophenyl)-1-cyclohexylethan-1-one
- 2-(3-Chlorophenyl)-1-cyclohexylethan-1-one
Uniqueness
2-(3-Bromophenyl)-1-cyclohexylethan-1-one is unique due to the position of the bromine atom on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
880648-04-4 |
|---|---|
Molekularformel |
C14H17BrO |
Molekulargewicht |
281.19 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-1-cyclohexylethanone |
InChI |
InChI=1S/C14H17BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2 |
InChI-Schlüssel |
AUPQEZLOMBXUGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)

![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)

![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)

![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)

![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)

![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
